2-Cyclohexylmethoxy-6-methyl-phenylamine
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Overview
Description
2-Cyclohexylmethoxy-6-methyl-phenylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a cyclohexylmethoxy group attached to the phenyl ring, along with a methyl group at the 6th position. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylmethoxy-6-methyl-phenylamine typically involves the following steps:
Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with a suitable phenol derivative under basic conditions to form the cyclohexylmethoxy group.
Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylmethoxy-6-methyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Cyclohexylmethoxy-6-methyl-phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclohexylmethoxy-6-methyl-phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simple phenethylamine with a wide range of biological activities.
Cyclohexylamine: A cyclohexyl derivative with applications in organic synthesis and medicinal chemistry.
6-Methyl-2-phenethylamine: A methylated phenethylamine with potential therapeutic applications.
Uniqueness
2-Cyclohexylmethoxy-6-methyl-phenylamine is unique due to the presence of both the cyclohexylmethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-6-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVARKUNCGXHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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